molecular formula C18H18N4OS2 B2853604 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 896658-48-3

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2853604
CAS No.: 896658-48-3
M. Wt: 370.49
InChI Key: VFKNZSCHZMQTED-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring thiazole, piperazine, and pyridine moieties. This compound's unique structure makes it of interest in various scientific domains, including medicinal chemistry and pharmaceuticals.

Synthetic routes and reaction conditions:

  • Thiol Addition Reaction:

    • Initial reaction: Benzo[d]thiazole-2-thiol reacts with 2-bromoacetophenone to form 2-(benzo[d]thiazol-2-ylthio)acetophenone.

    • Reaction conditions: Typically involves solvent systems like ethanol under reflux conditions for several hours.

  • Nucleophilic Substitution Reaction:

    • The intermediate product (2-(benzo[d]thiazol-2-ylthio)acetophenone) undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine.

    • Reaction conditions: Generally carried out in polar aprotic solvents like DMF at elevated temperatures.

Industrial production methods:

  • Large-scale production often involves similar synthetic routes but optimized for yield and purity. Automated reactors and continuous flow chemistry techniques can enhance scalability and efficiency.

Types of reactions it undergoes:

  • Oxidation:

    • This compound can undergo oxidation, particularly at the thioether linkage, forming sulfoxides or sulfones.

    • Common reagents: m-CPBA (meta-Chloroperoxybenzoic acid), H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

  • Reduction:

    • Reduction reactions typically involve the carbonyl functional group, resulting in the formation of corresponding alcohol.

    • Common reagents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

  • Substitution:

    • The piperazine and pyridine moieties can participate in nucleophilic or electrophilic substitution reactions.

    • Common reagents: Alkyl halides, acyl chlorides under mild conditions to form various derivatives.

Chemistry:

  • Its unique structure is studied for binding affinities and interaction with various receptors and enzymes.

Biology:

  • Investigated for potential biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine:

Industry:

  • Utilized in the synthesis of advanced materials and specialized ligands for catalysis in chemical processes.

Mechanism of Action

The compound exhibits activity through several molecular targets:

  • Interaction with specific enzymes or receptors, modifying their activities.

  • Involvement in pathways related to cell signaling and regulatory processes.

  • The thiazole moiety often plays a critical role in binding to metal ions and enzymes, modulating their functions.

Comparison with Similar Compounds

  • 2-(2-Benzothiazolylthio)ethylamine

  • 2-(2-Benzothiazolylthio)acetic acid

  • 1-(4-Benzothiazol-2-yl)-4-(4-methylpiperazin-1-yl)butane

Uniqueness:

The combination of benzo[d]thiazole, piperazine, and pyridine moieties within the 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone structure confers unique properties such as enhanced binding affinities and specific interactions with biological targets, distinguishing it from other related compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-17(13-24-18-20-14-5-1-2-6-15(14)25-18)22-11-9-21(10-12-22)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKNZSCHZMQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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